(1E)-N-[3-(2-Chlorophenyl)propyl]-1-(3-methoxyphenyl)ethan-1-imine
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Overview
Description
N-[3-(2-Chlorophenyl)propyl]-1-(3-methoxyphenyl)ethanimine is an organic compound with the molecular formula C17H20ClNO This compound is characterized by the presence of a chlorophenyl group and a methoxyphenyl group attached to a propyl chain and an ethanimine group, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(2-Chlorophenyl)propyl]-1-(3-methoxyphenyl)ethanimine typically involves the reaction of 2-chlorobenzyl chloride with 3-methoxyphenylacetonitrile in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity N-[3-(2-Chlorophenyl)propyl]-1-(3-methoxyphenyl)ethanimine .
Chemical Reactions Analysis
Types of Reactions
N-[3-(2-Chlorophenyl)propyl]-1-(3-methoxyphenyl)ethanimine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the imine group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Amines.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
N-[3-(2-Chlorophenyl)propyl]-1-(3-methoxyphenyl)ethanimine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of novel materials and chemical processes
Mechanism of Action
The mechanism of action of N-[3-(2-Chlorophenyl)propyl]-1-(3-methoxyphenyl)ethanimine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-[3-(2-Chlorophenyl)propyl]-1-(3-chlorophenyl)ethanimine
- N-[3-(2-Chlorophenyl)propyl]-1-(3-hydroxyphenyl)ethanimine
- N-[3-(2-Chlorophenyl)propyl]-1-(3-fluorophenyl)ethanimine
Uniqueness
N-[3-(2-Chlorophenyl)propyl]-1-(3-methoxyphenyl)ethanimine is unique due to the presence of both a chlorophenyl and a methoxyphenyl group, which confer distinct chemical and biological properties. This combination of functional groups allows for specific interactions with molecular targets, making it valuable in various research and industrial applications .
Properties
CAS No. |
189289-49-4 |
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Molecular Formula |
C18H20ClNO |
Molecular Weight |
301.8 g/mol |
IUPAC Name |
N-[3-(2-chlorophenyl)propyl]-1-(3-methoxyphenyl)ethanimine |
InChI |
InChI=1S/C18H20ClNO/c1-14(16-8-5-10-17(13-16)21-2)20-12-6-9-15-7-3-4-11-18(15)19/h3-5,7-8,10-11,13H,6,9,12H2,1-2H3 |
InChI Key |
HAFHHRZDUJHNLQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NCCCC1=CC=CC=C1Cl)C2=CC(=CC=C2)OC |
Origin of Product |
United States |
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